molecular formula C25H22ClN3O2 B2516675 N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 893790-84-6

N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2516675
CAS No.: 893790-84-6
M. Wt: 431.92
InChI Key: WRGKUBYSRIUKFS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic small molecule featuring a 1,2-dihydroquinolin-2-one core substituted at position 7 with a methyl group and at position 3 with a phenylaminomethyl moiety. The acetamide side chain is linked to a 4-chlorophenyl group, enhancing its aromatic and hydrophobic character.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-17-7-8-18-14-19(15-27-21-5-3-2-4-6-21)25(31)29(23(18)13-17)16-24(30)28-22-11-9-20(26)10-12-22/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKUBYSRIUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Overview

The compound has been investigated for its antimicrobial properties against various pathogens. The presence of the quinoline structure is believed to enhance its efficacy against bacteria and fungi.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of synthesized quinoline derivatives, including those similar to N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide. Results indicated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml for certain derivatives .
  • Antifungal Activity :
    • In vitro tests demonstrated that some derivatives exhibited antifungal activity against Candida albicans and Penicillium chrysogenum. Compounds with electron-withdrawing groups showed enhanced activity, suggesting a structure-activity relationship that could guide future synthesis .

Data Table: Antimicrobial Activity Summary

CompoundTarget MicroorganismMIC (µg/ml)Activity Type
6dMycobacterium smegmatis6.25Antibacterial
9cPseudomonas aeruginosa12.5Antibacterial
6eCandida albicans25Antifungal
6aPenicillium chrysogenum50Antifungal

Overview

The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity :
    • Research conducted by the National Cancer Institute (NCI) assessed the compound's cytotoxic effects on a panel of cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in several lines, with an average GI50 value of approximately 15.72 µM .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells. The quinoline moiety is believed to play a critical role in this mechanism by interacting with cellular targets involved in proliferation and survival pathways .

Data Table: Anticancer Activity Summary

Cell LineGI50 (µM)Mechanism of Action
MCF-715.72Induction of apoptosis
A549 (Lung)20.00Cell cycle arrest
HeLa (Cervical)18.50Inhibition of proliferation

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s 1,2-dihydroquinolin-2-one core is shared with several analogues but differs in substituent patterns:

  • : A methoxy group replaces the methyl group at position 7, and the acetamide is linked to a 3-(trifluoromethyl)phenyl group instead of 4-chlorophenyl .
  • : The core retains a dihydroquinolinone scaffold but introduces a sulfanyl (-S-) bridge between the quinolinone and acetamide, with a 4-methylphenyl substituent .
  • : The core is replaced by a morpholinone ring, altering ring strain and hydrogen-bonding capacity .

Impact :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability.
  • Morpholinone cores () improve solubility due to increased polarity but may reduce membrane permeability .

Substituent Effects on Physicochemical Properties

Compound (Source) Position 7 Substituent Acetamide Substituent Key Features
Target Compound Methyl 4-Chlorophenyl Moderate lipophilicity; halogen enhances aromatic interactions .
Methoxy 3-(Trifluoromethyl)phenyl Increased polarity (methoxy) and strong electron-withdrawing effects (CF₃).
N/A (Coumarin-thiazole) Phenylamino Thiazole and coumarin moieties introduce π-π stacking potential.
Chloro (position 6) 4-Methylphenyl Sulfanyl bridge may disrupt crystallinity, improving solubility.

Key Observations :

  • 4-Chlorophenyl (target) vs. 3-(Trifluoromethyl)phenyl (): The latter’s CF₃ group enhances metabolic stability but may reduce bioavailability due to higher molecular weight.
  • Methoxy vs. Methyl ( vs.

Heterocyclic Modifications

  • Piperazine Derivatives () : A piperazine ring in Compound 4 improves pharmacokinetic profiles by enhancing solubility and modulating CYP450 interactions .
  • Pyrazol-4-yl Derivatives () : N-Substituted 2-arylacetamides exhibit conformational flexibility, influencing crystal packing and stability .

Comparison with Target : The target compound lacks piperazine or thiazole moieties, which may limit its metabolic interactions (e.g., CYP450 modulation) but could simplify synthesis.

Biological Activity

N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest due to its potential biological activities. This compound features a quinoline structure, which is known for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In a study evaluating a series of quinoline derivatives, moderate to strong antibacterial activity was reported against Salmonella typhi and Bacillus subtilis .

Antitumor Activity

Quinoline derivatives are also recognized for their antitumor properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain 4-chloroquinoline derivatives have demonstrated efficacy against cancer cell lines by targeting specific pathways involved in tumor progression .

The mechanism of action of this compound is thought to involve interaction with biological macromolecules such as proteins and nucleic acids. The docking studies suggest that this compound may interact with key amino acids in target proteins, which can lead to inhibition of essential cellular functions .

Case Study 1: Antibacterial Screening

In a recent antibacterial screening study involving quinoline derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

A preclinical study investigated the anticancer potential of this compound in various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast and lung cancer cells, suggesting its potential as an anticancer agent.

Data Summary

Activity Type Tested Strains/Cell Lines Results
AntibacterialS. aureus, E. coliSignificant inhibitory effects
AntitumorBreast cancer cellsDose-dependent viability reduction
Lung cancer cellsDose-dependent viability reduction

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